

Application Notes: Extraction of Citrinin from Fungal Cultures

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Compound of Interest

Compound Name: *Cyperin*

Cat. No.: *B1199190*

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Introduction

Citrinin is a polyketide mycotoxin produced by several species of fungi, most notably from the genera *Penicillium*, *Aspergillus*, and *Monascus*. It exhibits antibiotic properties, particularly against gram-positive bacteria, but its discovery and development have been hampered by its nephrotoxic effects. Nevertheless, citrinin serves as a valuable molecule for research in natural product chemistry, toxicology, and drug discovery. These application notes provide detailed protocols for the cultivation of citrinin-producing fungi, extraction of the compound from culture broths, and subsequent purification. The methodologies described are intended for researchers, scientists, and drug development professionals aiming to isolate and study citrinin.

Producing Organisms

Several fungal species are known to produce citrinin. High yields have been reported from strains of *Penicillium citrinum* and various *Monascus* species, such as *Monascus ruber* and *Monascus purpureus*. The choice of strain is a critical factor influencing the final yield of citrinin. For instance, *Penicillium citrinum* NRRL 5907 is a well-documented high-yield producer.^{[1][2]} An endophytic *Penicillium citrinum* (strain HR-087) isolated from *Ziziphus jujuba* has been optimized to produce exceptionally high titers.^[3]

Culture Conditions for Citrinin Production

Citrinin production is highly dependent on the composition of the culture medium and fermentation conditions. Generally, submerged liquid fermentation is preferred for scalable

production and easier extraction compared to solid-state fermentation.

- **Media Composition:** A semi-synthetic medium containing a carbon source like sucrose or glucose and a nitrogen source such as yeast extract is highly effective. A common medium is Yeast Extract Sucrose (YES) broth. For example, *P. citrinum* NRRL 5907 has been shown to produce maximum yields in a medium containing 2% yeast extract and 5% sucrose.^{[1][2]}
- **pH:** The initial pH of the culture medium can influence both fungal growth and metabolite production. While optimal pH varies between strains, a starting pH between 4.0 and 6.5 is often used.
- **Temperature and Aeration:** Fermentation is typically carried out at temperatures between 25-30°C with shaking to ensure adequate aeration.
- **Incubation Time:** Citrinin is a secondary metabolite, and its production often begins as the culture enters the stationary phase of growth. Incubation times can range from 7 to 21 days to maximize the yield.

Quantitative Data Summary

The yield of citrinin can vary significantly based on the fungal strain and the fermentation conditions employed. The following table summarizes reported yields from various studies.

Fungal Strain	Culture Type	Medium/Substrate	Yield	Reference
Penicillium citrinum NRRL 5907	Submerged Liquid	2% Yeast Extract, 5% Sucrose	1.7 g/L	
Penicillium citrinum HR-087	Submerged Liquid (Fed-batch)	Optimized Medium	9.62 g/L	
Monascus strains (35 total)	Solid-State	Rice	0.28 - 2458.80 mg/kg	
Monascus strains (30 total)	Submerged Liquid	Unspecified	0.09 - 55.65 mg/L	

Experimental Protocols

This section provides a comprehensive, step-by-step protocol for the production, extraction, and purification of citrinin from a liquid fungal culture, based on established methodologies.

Protocol 1: Fungal Cultivation for Citrinin Production

Objective: To cultivate a high-yield citrinin-producing fungus in a liquid medium.

Materials:

- Selected fungal strain (e.g., *Penicillium citrinum* NRRL 5907)
- Yeast Extract Sucrose (YES) Medium:
 - Yeast Extract: 20 g/L
 - Sucrose: 50 g/L
 - Distilled Water: 1 L
- Erlenmeyer flasks (2 L)
- Shaking incubator
- Sterile spore suspension of the fungus

Procedure:

- Prepare the YES medium by dissolving 20 g of yeast extract and 50 g of sucrose in 1 L of distilled water.
- Dispense the medium into 2 L Erlenmeyer flasks (e.g., 500 mL per flask).
- Autoclave the flasks at 121°C for 20 minutes to sterilize the medium. Allow to cool to room temperature.
- Inoculate each flask with a sterile spore suspension of *P. citrinum*.

- Incubate the flasks in a shaking incubator at 28°C with agitation (e.g., 150 rpm) for 14-21 days.

Protocol 2: Extraction and Purification of Citrinin

Objective: To extract crude citrinin from the fungal culture broth and purify it.

Materials:

- Culture broth from Protocol 1
- Filter paper or membrane filters (e.g., 0.8 µm pore size)
- Hydrochloric acid (HCl), 6 M
- Ethyl acetate
- Sodium bicarbonate (NaHCO₃), 5% solution
- Sodium sulfate (Na₂SO₄), anhydrous
- Rotary evaporator
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate, formic acid)
- Thin-Layer Chromatography (TLC) plates (Silica gel 60)

Procedure:

Part A: Crude Extraction

- Harvest the culture broth by separating the fungal mycelium from the liquid filtrate using filtration.
- Acidify the culture filtrate to a pH of 2.0-3.0 with 6 M HCl. This step protonates the citrinin, making it more soluble in organic solvents.

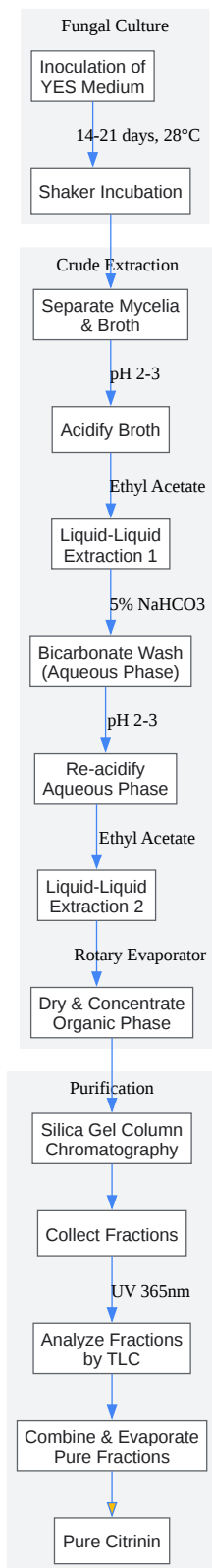
- Perform a liquid-liquid extraction by transferring the acidified filtrate to a large separatory funnel and extracting three times with an equal volume of ethyl acetate.
- Combine the organic (ethyl acetate) layers.
- Wash the combined organic phase with a 5% sodium bicarbonate solution. Citrinin, being an acid, will move to the aqueous bicarbonate phase, while neutral lipids remain in the ethyl acetate.
- Collect the aqueous (bicarbonate) phase and re-acidify it to pH 2.0-3.0 with 6 M HCl.
- Re-extract the citrinin from the acidified aqueous phase into ethyl acetate (3x with equal volumes).
- Combine the final ethyl acetate extracts and dry the solution over anhydrous sodium sulfate (Na_2SO_4).
- Filter to remove the Na_2SO_4 and concentrate the filtrate to dryness using a rotary evaporator to yield the crude citrinin extract, which will appear as a yellow solid.

Part B: Purification by Column Chromatography

- Prepare a silica gel column packed in a suitable non-polar solvent (e.g., hexane).
- Dissolve the crude citrinin extract in a minimal amount of the mobile phase and load it onto the column.
- Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate. A small amount of formic acid can be added to the mobile phase (e.g., toluene-ethyl acetate-formic acid) to keep the citrinin protonated and improve resolution.
- Collect fractions and monitor them by TLC. The citrinin spot will appear as a fluorescent yellow spot under UV light (365 nm).
- Combine the fractions containing pure citrinin and evaporate the solvent to obtain the purified compound.

Visualizations

Experimental Workflow Diagram



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Caption: Workflow for citrinin extraction and purification.

Citrinin Biosynthesis Pathway

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Caption: Simplified citrinin biosynthesis pathway in fungi.

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References

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- To cite this document: BenchChem. [Application Notes: Extraction of Citrinin from Fungal Cultures]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1199190#protocol-for-cyperin-extraction-from-fungal-cultures]

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